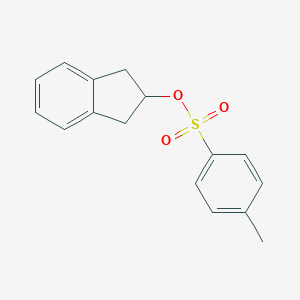

2-Indanyl p-toluenesulfonate

説明

Structure

3D Structure

特性

IUPAC Name |

2,3-dihydro-1H-inden-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-12-6-8-16(9-7-12)20(17,18)19-15-10-13-4-2-3-5-14(13)11-15/h2-9,15H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYCPYFNAZEWOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427371 | |

| Record name | 2-Indanyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17783-69-6 | |

| Record name | 2-Indanyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemistry of 2-Indanyl p-Toluenesulfonate: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: A Versatile Intermediate in Modern Organic Synthesis

In the landscape of drug discovery and complex molecule synthesis, the strategic introduction of functional groups is paramount. 2-Indanyl p-toluenesulfonate, a key organic intermediate, embodies the fusion of a conformationally constrained indane scaffold with the exceptional leaving group properties of the tosylate moiety. The indane ring system is a privileged scaffold, appearing in numerous biologically active compounds and natural products. Its rigid structure allows for precise orientation of substituents, which is crucial for optimizing interactions with biological targets.

The p-toluenesulfonate (tosylate) group is a widely employed activating group for alcohols. Its strong electron-withdrawing nature and the ability of the sulfonate anion to delocalize its negative charge make it an excellent leaving group in nucleophilic substitution and elimination reactions. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of 2-indanyl p-toluenesulfonate, offering practical insights for researchers in organic and medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research.

Physical Properties

2-Indanyl p-toluenesulfonate is a white to off-white crystalline solid at room temperature. Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17783-69-6 | [1] |

| Molecular Formula | C₁₆H₁₆O₃S | [1] |

| Molecular Weight | 288.36 g/mol | [1] |

| Melting Point | 118-121 °C | [1] |

| Boiling Point | 447.1 °C at 760 mmHg | [1] |

| Density | 1.29 g/cm³ | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

-

Aromatic Protons (Tosyl Group): Two doublets are expected in the aromatic region, corresponding to the four protons of the p-substituted benzene ring. The two protons ortho to the sulfonyl group will be deshielded and appear around δ 7.80 ppm, while the two protons ortho to the methyl group will appear around δ 7.35 ppm.

-

Aromatic Protons (Indanyl Group): The four protons of the benzene ring of the indane moiety will typically appear as a multiplet between δ 7.10-7.25 ppm.

-

Indanyl CH-OTs: The proton on the carbon bearing the tosylate group is expected to be significantly deshielded and will likely appear as a multiplet around δ 5.2-5.4 ppm.

-

Indanyl CH₂: The four aliphatic protons of the indane ring will appear as multiplets in the upfield region, typically between δ 3.0-3.5 ppm.

-

Tosyl CH₃: A sharp singlet for the methyl group on the tosyl moiety is expected around δ 2.45 ppm.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

-

Aromatic Carbons: Signals for the eight aromatic carbons will be observed between δ 125-145 ppm. The carbon attached to the sulfur atom in the tosyl group and the quaternary carbons of the indane will have distinct chemical shifts.

-

CH-OTs Carbon: The carbon atom bonded to the tosylate group will be significantly deshielded, with an expected chemical shift in the range of δ 80-85 ppm.

-

Indanyl CH₂ Carbons: The aliphatic carbons of the indane ring are expected to resonate around δ 35-40 ppm.

-

Tosyl CH₃ Carbon: The methyl carbon of the tosylate group will appear at approximately δ 21.5 ppm.

Infrared (IR) Spectroscopy: Key characteristic absorption bands would include:

-

S=O Stretching: Strong, asymmetric and symmetric stretching vibrations for the sulfonyl group at approximately 1350 cm⁻¹ and 1175 cm⁻¹, respectively.

-

S-O-C Stretching: A strong band around 950-1000 cm⁻¹.

-

C-H Aromatic Stretching: Signals above 3000 cm⁻¹.

-

C-H Aliphatic Stretching: Signals below 3000 cm⁻¹.

Synthesis of 2-Indanyl p-Toluenesulfonate

The synthesis of 2-indanyl p-toluenesulfonate is a standard procedure in organic chemistry, involving the reaction of 2-indanol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, typically pyridine or triethylamine.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2-indanol on the electrophilic sulfur atom of tosyl chloride. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. It is crucial that the reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.

Caption: Synthesis of 2-Indanyl p-Toluenesulfonate.

Detailed Experimental Protocol

Materials:

-

2-Indanol

-

p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-indanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-indanyl p-toluenesulfonate as a crystalline solid.

Reactivity and Mechanistic Considerations

The chemical utility of 2-indanyl p-toluenesulfonate stems from the excellent leaving group ability of the tosylate anion. This facilitates nucleophilic substitution and elimination reactions at the C2 position of the indane core.

Nucleophilic Substitution Reactions

As a secondary tosylate, 2-indanyl p-toluenesulfonate can undergo nucleophilic substitution through either an Sₙ1 or Sₙ2 mechanism, or a combination of both. The reaction pathway is influenced by the nucleophile, solvent, and temperature.

Studies on the reaction of indan-2-yl arenesulfonates with anilines in methanol have shown that these reactions proceed via an Sₙ2 mechanism.[2] The transition state is proposed to involve a tilted, parallel-stacked arrangement of the benzene rings of the nucleophile, the indanyl substrate, and the tosylate leaving group.[2] This suggests that in the presence of good nucleophiles and in polar aprotic or polar protic solvents, the Sₙ2 pathway is favored.

Caption: Sₙ2 Reaction Pathway for 2-Indanyl Tosylate.

It is important to consider that solvolysis reactions, particularly in polar, non-nucleophilic solvents like trifluoroethanol, may proceed through a concerted pathway without the formation of a discrete carbocation intermediate.[3]

Elimination Reactions

In the presence of strong, sterically hindered bases, 2-indanyl p-toluenesulfonate can undergo elimination reactions to form indene. The E2 mechanism is generally favored, where the base abstracts a proton from a carbon adjacent to the carbon bearing the tosylate, in a concerted process with the departure of the leaving group.

Applications in Organic Synthesis and Drug Development

The reactivity profile of 2-indanyl p-toluenesulfonate makes it a valuable building block for the synthesis of a variety of more complex molecules, particularly in the context of medicinal chemistry.

Synthesis of N-Substituted Indane Derivatives

The Sₙ2 reaction of 2-indanyl p-toluenesulfonate with nitrogen-based nucleophiles provides a direct route to N-substituted 2-aminoindanes. These motifs are present in a range of pharmacologically active compounds.

Example: Synthesis of an N-Aryl-2-aminoindane

A representative protocol for the synthesis of an N-aryl-2-aminoindane is as follows:

Materials:

-

2-Indanyl p-toluenesulfonate

-

Substituted Aniline

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-indanyl p-toluenesulfonate (1.0 eq) in DMF, add the substituted aniline (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-aryl-2-aminoindane.

Role in the Synthesis of Heterocyclic Scaffolds

The indane scaffold can be a precursor to various heterocyclic systems. By introducing a nucleophilic handle at the 2-position via the tosylate, subsequent intramolecular cyclization reactions can be designed to construct novel ring systems of interest in drug discovery.

Safety and Handling

While a specific safety data sheet for 2-indanyl p-toluenesulfonate is not widely available, it should be handled with the care afforded to other alkylating agents and sulfonate esters.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Health Hazards: May cause skin and eye irritation.[4][5] Inhalation of dust may cause respiratory tract irritation.[4][5] Alkylating agents are often treated as potential mutagens.

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[5] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air. If swallowed, seek immediate medical advice.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-Indanyl p-toluenesulfonate is a highly valuable and versatile intermediate in organic synthesis. Its well-defined structure, coupled with the predictable reactivity of the tosylate leaving group, provides chemists with a reliable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel therapeutics and other advanced materials.

References

-

2-INDANYL P-TOLUENESULFONATE | CAS#:17783-69-6. Chemsrc.com. [Link]

-

White Rose Research Online. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. [Link]

-

Lee, I., et al. Nucleophilic substitution reactions of indan-2-yl arenesuifonates with anilines in methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. [Link]

-

The para-Toluenesulfonic Acid-Promoted Synthesis of 2-Substituted Benzoxazoles and Benzimidazoles from Diacylated Precursors. Academia.edu. [Link]

-

Organic Syntheses Procedure. Org. Synth. [Link]

-

Safety Data Sheet: 6-(p-Toluidino)-2-naphthalenesulfonic acid. Chemos GmbH & Co.KG. [Link]

-

Preparation of p-toluenesulfonic acid. [Link]

- CN104945288A - Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid.

-

Material Safety Data Sheet - Ethyl p-toluenesulfonate, 98%. Cole-Parmer. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nucleophilic substitution reactions of indan-2-yl arenesuifonates with anilines in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of indazole motifs and their medicinal importance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-Indanyl p-Toluenesulfonate

Introduction: The Pivotal Role of 2-Indanyl p-Toluenesulfonate in Synthetic Chemistry

2-Indanyl p-toluenesulfonate is a key organic intermediate, valued by researchers and drug development professionals for its utility in introducing the indanyl moiety into a molecular framework. The tosylate group, an excellent leaving group, renders the C2 position of the indane ring susceptible to nucleophilic attack, facilitating the construction of more complex molecules. The precise three-dimensional structure and purity of this intermediate are paramount, as any ambiguity can lead to unforeseen side reactions, compromised yields, and the generation of impure final products. This guide provides a comprehensive, field-proven approach to the synthesis and rigorous structure elucidation of 2-indanyl p-toluenesulfonate, ensuring its identity and quality for downstream applications.

Synthesis and Purification: A Validated Protocol

The synthesis of 2-indanyl p-toluenesulfonate proceeds via the reaction of 2-indanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product.[1]

Experimental Protocol: Synthesis of 2-Indanyl p-Toluenesulfonate

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-indanol (1.0 eq.) and anhydrous dichloromethane (DCM, 10 volumes).

-

Cooling: Cool the resulting solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.5 eq.) to the cooled solution.

-

Tosylation: Add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-indanol) is consumed. If the reaction is sluggish, allow the mixture to warm to room temperature and stir for an additional 2 hours.[1]

-

Workup: Upon completion, quench the reaction by adding cold water. Separate the organic layer and wash it successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 2-indanyl p-toluenesulfonate as a white solid.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive p-toluenesulfonyl chloride.

-

Temperature Control: Maintaining a low temperature (0 °C) during the addition of TsCl helps to control the exothermic reaction and minimize the formation of side products.

-

Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials and byproducts.

Caption: Synthetic workflow for 2-indanyl p-toluenesulfonate.

Physicochemical Characterization

The identity of the synthesized compound can be initially assessed by its physical properties, which should be consistent with literature values.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃S | [2] |

| Molecular Weight | 288.36 g/mol | [2] |

| Melting Point | 118-121 °C | [3] |

| Appearance | White solid |

Structure Elucidation via Spectroscopic and Spectrometric Methods

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure of 2-indanyl p-toluenesulfonate. The following sections detail the principles, protocols, and interpretation of predicted spectral data.

Disclaimer: The spectral data presented in this guide are predicted using computational algorithms (ChemDraw and NMRDB.org) and are intended for illustrative purposes.[2][4] Actual experimental data may vary.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.

-

Sample Preparation: Dissolve 5-10 mg of the purified 2-indanyl p-toluenesulfonate in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.75 | d | 2H | H-a | Protons on the tosyl ring ortho to the sulfonyl group are deshielded. |

| 7.30 | d | 2H | H-b | Protons on the tosyl ring meta to the sulfonyl group. |

| 7.20-7.10 | m | 4H | H-d, H-e | Aromatic protons of the indane ring system. |

| 5.25 | p | 1H | H-c | The proton at the C2 position is deshielded by the adjacent electronegative oxygen of the tosylate group. It appears as a pentet due to coupling with the four neighboring methylene protons. |

| 3.30 | dd | 2H | H-f (ax) | Axial protons on the C1 and C3 positions. |

| 2.95 | dd | 2H | H-f (eq) | Equatorial protons on the C1 and C3 positions. |

| 2.40 | s | 3H | H-g | Methyl protons of the tosyl group. |

Caption: Structure of 2-indanyl p-toluenesulfonate with proton labeling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same NMR spectrometer.

| Predicted δ (ppm) | Assignment | Rationale |

| 144.5 | C-4 | Quaternary carbon of the tosyl group attached to the methyl group. |

| 141.0 | C-7, C-12 | Quaternary carbons of the indane ring at the ring fusion. |

| 134.0 | C-1 | Quaternary carbon of the tosyl group attached to the sulfur atom. |

| 129.8 | C-2, C-6 | Carbons of the tosyl ring meta to the sulfonyl group. |

| 127.5 | C-3, C-5 | Carbons of the tosyl ring ortho to the sulfonyl group. |

| 126.8 | C-9, C-10 | Aromatic CH carbons of the indane ring. |

| 124.5 | C-8, C-11 | Aromatic CH carbons of the indane ring. |

| 81.0 | C-14 | The carbon at the C2 position is significantly deshielded by the attached tosylate group. |

| 39.0 | C-13, C-15 | Methylene carbons of the indane ring. |

| 21.6 | C-16 | Methyl carbon of the tosyl group. |

Caption: Structure of 2-indanyl p-toluenesulfonate with carbon numbering.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure confirmation.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

-

Molecular Ion (M⁺): The predicted molecular weight is 288.36. In ESI-MS, the protonated molecule [M+H]⁺ at m/z 289 would be expected.

-

Key Fragmentation Pathways:

-

Loss of the tosyl group: Cleavage of the C-O bond would result in the formation of an indanyl cation at m/z 117 and the p-toluenesulfonate anion.

-

Formation of the tropylium ion: The p-toluenesulfonyl moiety can fragment to produce the tropylium ion at m/z 91.

-

Formation of the p-toluenesulfonyl cation: A fragment corresponding to the p-toluenesulfonyl cation at m/z 155 is also expected.

-

Caption: Predicted fragmentation pathways of 2-indanyl p-toluenesulfonate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1360-1340 | S=O asymmetric stretch | Sulfonate ester |

| 1180-1160 | S=O symmetric stretch | Sulfonate ester |

| 1100-1000 | C-O stretch | Ester |

| 950-850 | S-O stretch | Sulfonate ester |

Definitive Structure Confirmation by X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry.

General Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of 2-indanyl p-toluenesulfonate suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software.

While no published crystal structure for 2-indanyl p-toluenesulfonate is currently available, a successful analysis would provide precise atomic coordinates, confirming the connectivity established by NMR and MS. It would also reveal the conformation of the five-membered ring of the indane moiety and the orientation of the tosylate group.

Conclusion: A Multi-faceted Approach to a Confident Structure

The structure elucidation of 2-indanyl p-toluenesulfonate is a critical step in ensuring its suitability for synthetic applications. A combination of synthesis, purification, and a suite of spectroscopic and spectrometric techniques provides a robust and self-validating system for confirming its identity and purity. While predicted data serves as a valuable guide, experimental verification remains the gold standard in chemical analysis. This guide provides the framework for researchers and drug development professionals to confidently synthesize and characterize this important chemical intermediate.

References

-

Synthesis of 2-Sulfonyl Indenes and Indanes - PubMed. (2019). Retrieved from [Link]

-

The para-Toluenesulfonic Acid-Promoted Synthesis of 2-Substituted Benzoxazoles and Benzimidazoles from Diacylated Precursors - Academia.edu. (n.d.). Retrieved from [Link]

-

Mass spectrum of p-toluenesulfonic acid... - ResearchGate. (n.d.). Retrieved from [Link]

-

Preparation of p-toluenesulfonic acid. (n.d.). Retrieved from [Link]

-

2-INDANYL P-TOLUENESULFONATE | CAS#:17783-69-6 | Chemsrc. (n.d.). Retrieved from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]

-

Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review - Preprints.org. (2024). Retrieved from [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]

-

p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni) - Girolami Group Website - University of Illinois. (n.d.). Retrieved from [Link]

-

Chemical Synthesis of [2H]-Ethyl Tosylate and Exploration of Its Crypto-optically Active Character Combining Complementary Spectroscopic Tools | Organic Letters - ACS Publications. (2020). Retrieved from [Link]

-

The molecular structure of the title compound, with 30% probability... - ResearchGate. (n.d.). Retrieved from [Link]

-

Molecular structure of p-toluenesulfonic acid, which is a bilayer penetrating agent. - ResearchGate. (n.d.). Retrieved from [Link]

-

Tosylates And Mesylates - Master Organic Chemistry. (2015). Retrieved from [Link]

-

The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE - White Rose Research Online. (n.d.). Retrieved from [Link]

-

Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

-

Mesylates and Tosylates with Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine 033 - YouTube. (2015). Retrieved from [Link]

-

9.4: Tosylate—Another Good Leaving Group - Chemistry LibreTexts. (2019). Retrieved from [Link]

-

3.2: Neighboring Group Participation - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. (n.d.). Retrieved from [Link]

-

1H and 13C NMR spectra of compound 2a:. (n.d.). Retrieved from [Link]

-

FT-IR spectrum of tosyl cellulose acetate | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

-

Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (n.d.). Retrieved from [Link]

-

Tosylate Reactions [Organic Chemistry] Smith 2018 - YouTube. (2018). Retrieved from [Link]

-

Neighbouring group participation - Wikipedia. (n.d.). Retrieved from [Link]

-

Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed Central. (n.d.). Retrieved from [Link]

-

Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P - Mugberia Gangadhar Mahavidyalaya. (n.d.). Retrieved from [Link]

-

Chiral Iminium Salt-Catalyzed Asymmetric Oxidative Dearomatization of Naphthols into ortho-Quinols - American Chemical Society. (2026). Retrieved from [Link]

-

7.3: X-ray Crystallography - Chemistry LibreTexts. (2022). Retrieved from [Link]

-

Introduction to X-Ray Crystallography - YouTube. (2019). Retrieved from [Link]

-

Structural Elucidation of Phytoconstituents (Phenols, Long Chain Fatty Acids, Flavonoid, Terpenoids, Coumarin) Found in Chromola. (2024). Retrieved from [Link]

-

12.5c Formation of Tosylate Esters - YouTube. (2018). Retrieved from [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-14, PPT-29 Neighbouring Group Participation (NGP). (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualizer loader [nmrdb.org]

- 3. rsc.org [rsc.org]

- 4. 1 h nmr spectrum using chemdraw | PPTX [slideshare.net]

An In-depth Technical Guide to 2-Indanyl p-toluenesulfonate (CAS No. 17783-69-6)

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical exploration of 2-Indanyl p-toluenesulfonate. This guide is designed to provide you with the core knowledge and practical insights necessary to effectively utilize this versatile chemical intermediate in your research and development endeavors. As a Senior Application Scientist, my goal is to move beyond simple data recitation and offer a deeper understanding of the causality behind experimental choices and the strategic value of this compound in modern organic synthesis and medicinal chemistry.

Section 1: Core Chemical Identity and Physicochemical Profile

2-Indanyl p-toluenesulfonate, registered under CAS number 17783-69-6, is a sulfonate ester that plays a crucial role as a reactive intermediate.[1] Structurally, it comprises an indane scaffold—a bicyclic hydrocarbon featuring a benzene ring fused to a cyclopentane ring—with a p-toluenesulfonate (tosylate) group attached at the 2-position of the indane ring. This tosylate group is the key to its synthetic utility, functioning as an outstanding leaving group in nucleophilic substitution reactions.[2][3]

A solid understanding of its physical properties is fundamental for its appropriate handling, storage, and application in reaction design.

Table 1: Physicochemical Properties of 2-Indanyl p-toluenesulfonate

| Property | Value | Source(s) |

| CAS Number | 17783-69-6 | [1][4] |

| Molecular Formula | C₁₆H₁₆O₃S | [1] |

| Molecular Weight | 288.36 g/mol | [1] |

| Melting Point | 118-121 °C | [1] |

| Boiling Point | 447.1 °C at 760 mmHg | [1] |

| Density | 1.29 g/cm³ | [1] |

| Appearance | White Solid | [5] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 2-Indanyl p-toluenesulfonate is a foundational laboratory procedure that relies on the principles of nucleophilic acyl substitution. The most common and efficient method involves the reaction of 2-indanol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base, such as pyridine or triethylamine.

From an experiential standpoint, the choice of base is critical. Pyridine is often favored as it also serves as a convenient solvent and effectively scavenges the HCl byproduct, driving the reaction to completion. The reaction is typically performed at reduced temperatures to control its exothermicity and minimize side reactions.

Caption: Synthetic workflow for 2-Indanyl p-toluenesulfonate.

Field-Proven Synthesis Protocol

This protocol is designed to be a self-validating system, with clear checkpoints for reaction monitoring and purification.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 2-indanol (1.0 eq) in anhydrous pyridine (3-5 volumes). Cool the solution to 0-5 °C in an ice bath.

-

Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C. The formation of a precipitate (pyridinium hydrochloride) is typically observed.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours, then let it warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 2-indanol starting material.

-

Workup: Pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product. Isolate the solid by vacuum filtration and wash thoroughly with cold water to remove pyridine and its salt.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure 2-Indanyl p-toluenesulfonate as a white crystalline solid. The purity can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).

Section 3: Applications in Drug Discovery and Development

The strategic importance of 2-Indanyl p-toluenesulfonate in drug development lies in its ability to serve as a versatile precursor for a wide array of 2-substituted indane derivatives. The indane moiety is a privileged scaffold found in numerous biologically active compounds. The tosylate group's excellent leaving group ability facilitates the introduction of various functionalities at the 2-position through nucleophilic substitution (Sₙ2) reactions.[2][3]

This allows for the systematic exploration of the chemical space around the indane core, which is a cornerstone of structure-activity relationship (SAR) studies. For instance, the introduction of amine, ether, or thioether functionalities can dramatically alter the pharmacological profile of the resulting molecules, influencing their target affinity, selectivity, and pharmacokinetic properties.

Caption: Drug development workflow utilizing 2-Indanyl p-toluenesulfonate.

Section 4: Analytical Characterization and Quality Control

Ensuring the purity and identity of 2-Indanyl p-toluenesulfonate is paramount for its successful application. Several analytical techniques are routinely employed for its characterization. High-Performance Liquid Chromatography (HPLC) is a preferred method for assessing purity and quantifying impurities.[6][7] Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for structural confirmation. Mass Spectrometry (MS) is used to confirm the molecular weight.[8]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling 2-Indanyl p-toluenesulfonate. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety information.[4][5]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[4]

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9] Keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis.[4] Some suppliers recommend refrigerated storage.[4]

-

Toxicity: While specific toxicity data for 2-Indanyl p-toluenesulfonate is not extensively documented in the provided search results, sulfonate esters as a class are recognized as potentially genotoxic.[6][8] Therefore, it is prudent to handle this compound with care, minimizing exposure.

References

- Ahirrao, V. et al. (2020). A headspace GC-MS in-situ derivatization method for the concurrent measurement of methyl, ethyl, and isopropyl esters of methane/benzene/p-toluenesulfonates, and other sulfates in drug substances. Journal of Pharmaceutical and Biomedical Analysis, 186, 113305.

-

Chemsrc. (n.d.). 2-INDANYL P-TOLUENESULFONATE. Retrieved from [Link]

- Taylor, G. et al. (2006). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry.

- Perry, R. J. et al. (2008). The para-Toluenesulfonic Acid-Promoted Synthesis of 2-Substituted Benzoxazoles and Benzimidazoles from Diacylated Precursors. The Journal of Organic Chemistry, 73(10), 3928–3930.

- Bhowmik, P. et al. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org.

-

Patsnap Synapse. (2024). What is the mechanism of Para-Toluenesulfonamide? Retrieved from [Link]

- Banerjee, B. et al. (2024). Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. ChemInform, 55(31).

- Google Patents. (2021). CN113277965A - Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor.

-

ResearchGate. (2021). Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC. Retrieved from [Link]

-

toluenesulfonicacid-ptbba. (2024). Mechanism of p-Toluenesulfonic acid. Retrieved from [Link]

-

MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

-

Phywe. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 9.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Retrieved from [Link]

-

PubChem. (n.d.). p-Toluenesulfonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-TOLUENESULFONIC ANHYDRIDE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of P-Toluenesulfonic Anhydride in Modern Organic Synthesis. Retrieved from [Link]

-

Figshare. (2022). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Retrieved from [Link]

-

Castrol. (2025). SAFETY DATA SHEET. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid. Retrieved from [Link]

-

MDPI. (2025). New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. Retrieved from [Link]

Sources

- 1. 2-INDANYL P-TOLUENESULFONATE | CAS#:17783-69-6 | Chemsrc [chemsrc.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acs.figshare.com [acs.figshare.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl p-toluenesulfonate, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Introduction: The Significance of 2-Indanyl p-Toluenesulfonate

An In-Depth Technical Guide to the Synthesis of 2-Indanyl p-Toluenesulfonate from 2-Indanol

This guide provides a comprehensive overview of the synthesis of 2-indanyl p-toluenesulfonate from 2-indanol, tailored for researchers, scientists, and professionals in drug development. The document delves into the underlying reaction mechanism, a detailed experimental protocol, safety considerations, and methods for product characterization.

2-Indanyl p-toluenesulfonate is a crucial intermediate in organic synthesis, primarily utilized to introduce the 2-indanyl group into various molecules. The p-toluenesulfonate (tosylate) group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions.[1] This property is of high value in the development of new therapeutic agents and other functional organic materials. The conversion of the hydroxyl group of 2-indanol, which is a poor leaving group, into a tosylate significantly enhances its reactivity, allowing for a broader range of subsequent chemical transformations.[1]

The synthesis from 2-indanol is a standard yet nuanced procedure that requires careful control of reaction conditions to ensure high yield and purity. This guide aims to provide the necessary detail to empower researchers to confidently and successfully perform this synthesis.

Reaction Mechanism: The Tosylation of 2-Indanol

The formation of 2-indanyl p-toluenesulfonate from 2-indanol proceeds via a nucleophilic substitution reaction at the sulfur atom of p-toluenesulfonyl chloride (TsCl).[1] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves a dual purpose.[1][2][3]

Causality Behind Experimental Choices:

-

The Role of the Base (Pyridine/Triethylamine): The base is critical for two reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[1] This is essential as the accumulation of acid can lead to unwanted side reactions. Secondly, the base, particularly pyridine, can act as a nucleophilic catalyst.[4] Pyridine is more nucleophilic than the alcohol and can initially react with TsCl to form a highly reactive N-tosylpyridinium intermediate.[4][5] This intermediate is then readily attacked by the 2-indanol, regenerating the pyridine catalyst and forming the desired tosylate. This catalytic pathway significantly accelerates the reaction rate.[4][6]

-

Stereochemistry: A key advantage of this method is that the conversion of an alcohol to a tosylate proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. This is because the C-O bond of the alcohol remains intact throughout the reaction; only the O-H bond is broken.[1][3]

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for the tosylation of 2-indanol.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to maximize yield and purity while ensuring the safety of the operator.

Materials and Reagents

| Reagent/Material | Purity | Supplier (Example) | Notes |

| 2-Indanol | >98% | Sigma-Aldrich | Ensure it is dry. |

| p-Toluenesulfonyl chloride (TsCl) | >98% | TCI Chemicals | Store in a desiccator as it is moisture-sensitive.[7] |

| Pyridine | Anhydrous | Acros Organics | Must be dry to prevent hydrolysis of TsCl. |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. |

| Hydrochloric Acid (HCl) | 1 M | VWR | For workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) | For workup. | ||

| Brine (Saturated NaCl) | For workup. | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying the organic layer. | ||

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |

| Hexane | HPLC Grade | Eluent for chromatography. | |

| Ethyl Acetate | HPLC Grade | Eluent for chromatography. |

Reaction Setup

The reaction should be conducted in a well-ventilated fume hood. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent the introduction of moisture.

Synthesis Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-indanol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side product formation.

-

Addition of Base and Reagent: To the cooled solution, add anhydrous pyridine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).[2] The slow addition of TsCl helps to maintain the low temperature.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-indanol) is consumed, which typically takes 2-4 hours.[2]

Workup and Purification

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding cold 1 M HCl. This will neutralize the excess pyridine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM.[2]

-

Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[2][8] The wash with sodium bicarbonate removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2][8]

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-indanyl p-toluenesulfonate.

Below is a diagram illustrating the experimental workflow.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of 2-Indanyl p-Toluenesulfonate

Confirmation of the successful synthesis and purity of the final product is achieved through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most definitive method for confirming the structure. Key signals to look for include the aromatic protons from both the indanyl and the tosyl groups, the methine proton of the indanyl group, and the methyl protons of the tosyl group. The chemical shifts will be distinct from those of the starting 2-indanol.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides evidence for the presence of the sulfonate ester group. Look for strong characteristic absorption bands for the S=O stretching vibrations, typically in the regions of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹.

Safety Precautions and Troubleshooting

5.1. Safety Precautions:

-

p-Toluenesulfonyl chloride (TsCl): This reagent is corrosive and a lachrymator.[9][10] It reacts with water and moisture, producing corrosive fumes.[7] Always handle TsCl in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9]

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Handle with care in a fume hood.

5.2. Troubleshooting:

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure all reagents are anhydrous. Allow the reaction to proceed for a longer duration, monitoring by TLC. |

| Loss of product during workup. | Be careful during the extraction and washing steps to avoid forming emulsions. | |

| Product is an oil, not a solid | Presence of impurities. | Re-purify by column chromatography, ensuring good separation. |

| Side product formation | Reaction temperature too high. | Maintain the reaction temperature at 0 °C throughout the addition and reaction period. |

| Presence of water. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |

Conclusion

The synthesis of 2-indanyl p-toluenesulfonate from 2-indanol is a fundamental transformation in organic chemistry with significant applications in drug discovery and materials science. By understanding the underlying mechanism, adhering to a meticulous experimental protocol, and prioritizing safety, researchers can reliably and efficiently produce this valuable synthetic intermediate. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the exclusion of moisture and maintenance of a low temperature.

References

- Google Patents. (n.d.). Purification method capable of reducing sulfate content of p-toluenesulfonic acid.

- Google Patents. (n.d.). Method for preparing p-toluenesulfonic acid by toluene sulfonation.

- Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.

- GFS Chemicals. (2015). SAFETY DATA SHEET: p-TOLUENESULFONYL CHLORIDE, 98%.

- Organic Chemistry at SD Miramar College. (2019, February 11). Tosylation of Alcohols [Video]. YouTube.

- Reddit. (2021, December 30). Tosylation of Alcohols with Pyridine. r/OrganicChemistry.

- International Labour Organization & World Health Organization. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE.

- MDPI. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.

- Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.

- Wang, Z., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 17(5), 5553-5561.

- The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.

- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).

- Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols.

- Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?.

- Google Patents. (n.d.). Preparation method of 2-(2-thienyl) ethanol p-toluenesulfonate.

- Thermo Fisher Scientific. (2015, February 2). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, September 24). SAFETY DATA SHEET.

- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. reddit.com [reddit.com]

- 6. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]

- 7. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 8. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gfschemicals.com [gfschemicals.com]

- 10. fishersci.com [fishersci.com]

2-Indanyl p-toluenesulfonate mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2-Indanyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Indanyl p-toluenesulfonate, a seemingly unassuming organic molecule, serves as a powerful tool for elucidating fundamental principles of reaction mechanisms in organic chemistry. Its rigid, bicyclic structure provides a unique scaffold to investigate the phenomenon of neighboring group participation, specifically the role of an aromatic ring in accelerating reaction rates and dictating stereochemical outcomes. Understanding the mechanism of action of this compound is not merely an academic exercise; it provides invaluable insights for drug development professionals who frequently encounter similar structural motifs in pharmacologically active molecules. The indane scaffold, for instance, is a privileged structure found in a variety of therapeutic agents.[1] A thorough grasp of the reactivity of such systems is therefore crucial for predicting potential metabolic pathways, designing stable drug candidates, and avoiding unwanted side reactions during synthesis.

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental investigation of 2-indanyl p-toluenesulfonate. We will delve into the core concepts of anchimeric assistance and the formation of the phenonium ion intermediate, supported by detailed experimental protocols and data interpretation.

Synthesis of 2-Indanyl p-Toluenesulfonate

The synthesis of 2-indanyl p-toluenesulfonate is a straightforward esterification of 2-indanol with p-toluenesulfonyl chloride. The use of a base, such as pyridine, is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Experimental Protocol: Synthesis of 2-Indanyl p-Toluenesulfonate

Materials:

-

2-Indanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-indanol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.5 equivalents) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction by adding 1 M HCl and separate the organic layer.

-

Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-indanyl p-toluenesulfonate as a white solid.

The Solvolysis of 2-Indanyl p-Toluenesulfonate: A Mechanistic Investigation

The solvolysis of 2-indanyl p-toluenesulfonate in a nucleophilic solvent (e.g., acetic acid, ethanol, or water) proceeds at a significantly faster rate than that of its open-chain or saturated cycloalkane analogs. This rate enhancement is a hallmark of anchimeric assistance , or neighboring group participation.[2]

Postulated Mechanism: The Role of Anchimeric Assistance and the Phenonium Ion

The mechanism involves the intramolecular attack of the π-electrons of the benzene ring on the carbon atom bearing the tosylate leaving group. This participation occurs from the backside, leading to the displacement of the tosylate and the formation of a bridged, tricyclic intermediate known as a phenonium ion .[3][4] The positive charge in this intermediate is delocalized over the aromatic ring, which accounts for its stability. The subsequent attack of a solvent molecule on the phenonium ion can occur at either of the two equivalent benzylic positions, leading to the final product.

Figure 2: Workflow for kinetic analysis of the solvolysis of 2-indanyl p-toluenesulfonate.

Experimental Protocol: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique to separate and identify the products of the solvolysis reaction. [5] Materials:

-

Reaction mixture from the solvolysis experiment

-

Internal standard (e.g., a compound with a similar structure but different retention time)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

GC-MS instrument

Procedure:

-

After the solvolysis reaction is complete, quench the reaction and neutralize the acid.

-

Add a known amount of an internal standard to the reaction mixture.

-

Extract the organic products with a suitable solvent like diethyl ether.

-

Dry the organic extract over an anhydrous drying agent, filter, and carefully concentrate the solvent.

-

Analyze the resulting solution by GC-MS.

-

Identify the products by comparing their mass spectra with a library of known compounds and their retention times with authentic samples.

-

Quantify the products by comparing their peak areas to that of the internal standard.

Figure 3: Workflow for product analysis of the solvolysis of 2-indanyl p-toluenesulfonate by GC-MS.

Applications in Drug Development

The principles gleaned from studying the mechanism of 2-indanyl p-toluenesulfonate have direct relevance to the field of drug development. The indane moiety is present in a number of approved drugs, and understanding its potential for intramolecular reactions is critical. [1]For example, a drug molecule containing a similar structural feature could undergo an unexpected metabolic transformation via a phenonium ion-like intermediate, potentially leading to inactive metabolites or even toxic byproducts.

Furthermore, the concept of neighboring group participation can be strategically employed in prodrug design. A carefully positioned functional group could be designed to facilitate the release of the active drug under specific physiological conditions through an intramolecular cyclization-release mechanism.

Conclusion

The study of the solvolysis of 2-indanyl p-toluenesulfonate provides a classic and compelling example of anchimeric assistance by a neighboring aromatic ring. The significantly enhanced reaction rate and the formation of racemic products from an enantiomerically pure starting material strongly support a mechanism involving a symmetrical phenonium ion intermediate. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this and similar reaction mechanisms. For drug development professionals, a deep understanding of such intramolecular processes is essential for the rational design of safe and effective therapeutic agents.

References

-

White Rose Research Online. (n.d.). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Retrieved from [Link]

-

PMC. (2022). GC-MS combined with multivariate analysis for the determination of the geographical origin of Elsholtzia rugulosa Hemsl. in Yunnan province. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. Retrieved from [Link]

-

PMC. (2025, September 28). Harnessing Phenonium Ions in Synthesis. Retrieved from [Link]

-

Theochem @ Mercer University. (n.d.). KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. Retrieved from [Link]

-

Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]

-

Grokipedia. (n.d.). Solvolysis. Retrieved from [Link]

-

PubMed. (n.d.). Sonochemical bromination of acetophenones using p-toluenesulfonic acid-N-bromosuccinimide. Retrieved from [Link]

-

MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

PMC. (2021, July 26). Formation of synthetically relevant CF3-substituted phenonium ions in superacid media. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Neighbouring group participation and the tool of increasing electron demand. Retrieved from [Link]

-

PubMed. (2025, October 5). Discovery of indane and naphthalene derivatives as USP7 inhibitors. Retrieved from [Link]

-

MDPI. (2020, November 2). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Retrieved from [Link]

-

Journal of the American Chemical Society. (2026, January 21). Resonant Enhancement of Photolysis through Plasmon-Vibrational Coupling. Retrieved from [Link]

-

PubMed. (2022, August 2). GC-MS combined with multivariate analysis for the determination of the geographical origin of Elsholtzia rugulosa Hemsl. in Yunnan province. Retrieved from [Link]

-

PubMed Central. (2019, February 13). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]

-

Grokipedia. (n.d.). Solvolysis. Retrieved from [Link]

-

PMC. (2021, July 26). Formation of synthetically relevant CF3-substituted phenonium ions in superacid media. Retrieved from [Link]

-

Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics and Mechanism of Certain Acetylation Reactions with Acetamide/Oxychloride in Acetonitrile under VilsmeierHaack Conditions. Retrieved from [Link]

-

PMC. (n.d.). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Retrieved from [Link]

-

MSU Denver Sites. (2020). Nucleophilic Neighboring Group Participation. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

-

Florida Online Journals. (2005, January 1). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Retrieved from [Link]

-

Oregon State University. (n.d.). Phenonium Ion Rearrangements. Retrieved from [Link]

-

AZoLifeSciences. (2023, September 7). The Use of Computational Tools in Ligand-Based Drug Design. Retrieved from [Link]

-

Scribd. (n.d.). Neighboring Group Participation. Retrieved from [Link]

-

PubMed. (n.d.). Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis. Retrieved from [Link]

-

MDPI. (n.d.). Solvents to Fragments to Drugs: MD Applications in Drug Design. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. amherst.edu [amherst.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Phenonium Ion Rearrangements [sites.science.oregonstate.edu]

- 5. GC-MS combined with multivariate analysis for the determination of the geographical origin of Elsholtzia rugulosa Hemsl. in Yunnan province - PMC [pmc.ncbi.nlm.nih.gov]

role of tosylates in organic synthesis

An In-Depth Technical Guide to the Role of Tosylates in Organic Synthesis

Abstract

In the landscape of modern organic synthesis, the ability to strategically modify functional groups is paramount to the construction of complex molecular architectures. Among the myriad of tools available to the synthetic chemist, sulfonate esters, particularly p-toluenesulfonates (tosylates), hold a position of prominence. This technical guide offers a comprehensive exploration of the tosyl group's multifaceted role, transitioning seamlessly between its function as a premier leaving group and a robust protecting group. We will delve into the fundamental principles governing the preparation and reactivity of tosylates, provide field-proven experimental protocols, and offer insights into the causal factors that guide synthetic strategy. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the full potential of tosylate chemistry in their synthetic endeavors.

The Fundamental Chemistry of Tosylates

The tosyl group (Ts), an abbreviation for the p-toluenesulfonyl group (-SO₂C₆H₄CH₃), is the cornerstone of tosylate chemistry. Its widespread use stems from the ability to transform a poorly reactive functional group, the hydroxyl group (-OH) of an alcohol, into an exceptionally effective leaving group.[1][2][3]

Preparation of Tosylates from Alcohols

The conversion of an alcohol to a tosylate is a foundational transformation in organic synthesis.[4][5] The reaction is typically achieved by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base, most commonly pyridine or triethylamine.[1][5][6]

The mechanism begins with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride.[7] The electron-withdrawing nature of the two sulfonyl oxygens and the chlorine atom renders the sulfur atom highly electron-deficient.[7] A base, such as pyridine, serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct that is formed and can also act as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate that is then attacked by the alcohol.[2][8]

A critical aspect of this transformation is its stereochemical outcome. The tosylation reaction proceeds with retention of configuration at the carbon center bearing the hydroxyl group, as only the O-H bond is broken, leaving the C-O bond intact.[9][10] This feature is invaluable for controlling stereochemistry in multi-step syntheses.

Elimination (E2) Reactions

When alkyl tosylates are treated with strong, sterically hindered bases (e.g., potassium tert-butoxide), they can undergo E2 elimination to form alkenes. [11]The choice of base and reaction conditions is critical in directing the reaction towards elimination over substitution. Generally, bulkier bases and higher temperatures favor the E2 pathway.

Tosylates as Robust Protecting Groups

Beyond their role as leaving groups, tosylates serve as effective protecting groups, primarily for amines. [12]

Protection of Amines

Primary and secondary amines react with tosyl chloride under basic conditions to form N-tosylamides (sulfonamides). [9]The resulting tosylamide is exceptionally stable to a wide range of reaction conditions, including strongly basic, nucleophilic, and many oxidative and reductive environments. [12]This stability makes the tosyl group an ideal choice for masking the nucleophilicity and basicity of an amine during subsequent synthetic transformations.

The deprotection of tosylamides can be challenging due to their stability but is typically achieved under strongly acidic or reductive conditions, such as with sodium in liquid ammonia, or using samarium(II) iodide. [12][13][14][15]

Comparative Analysis: Tosylates vs. Other Sulfonates

While tosylates are widely used, other sulfonate esters like mesylates (OMs) and triflates (OTf) are also common. The choice of sulfonate depends on the specific requirements of the reaction, including reactivity, stability, and cost.

| Feature | Mesylate (MsO⁻) | Tosylate (TsO⁻) | Triflate (TfO⁻) |

| Structure | CH₃SO₃⁻ | p-CH₃C₆H₄SO₃⁻ | CF₃SO₃⁻ |

| Leaving Group Ability | Good | Excellent | Superb |

| Relative Reactivity | 1 | ~10 | ~10⁵ |

| Substrate Properties | Often liquids | Often crystalline solids | Often liquids |

| Cost | Low | Moderate | High |

| Key Advantage | Economical, less bulky | Good balance of reactivity & stability, often crystalline | Extremely high reactivity for unreactive substrates |

Table 1: Comparison of Common Sulfonate Leaving Groups. [2][3][6][16]Triflate is a significantly better leaving group due to the powerful electron-withdrawing effect of the three fluorine atoms, which further stabilizes the negative charge on the anion. [16]Tosylates often have the practical advantage of being crystalline solids, which simplifies their purification by recrystallization. [3][5]

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and scale. Standard laboratory safety procedures must be followed.

Protocol 1: General Procedure for the Tosylation of a Primary Alcohol

-

Setup: To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.5 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq.) or pyridine (2.0 eq.). [6]Cool the mixture to 0 °C in an ice bath.

-

Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C. [6]3. Reaction: Stir the reaction at 0 °C for 2-4 hours, or allow it to warm to room temperature and stir overnight. [6]Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench by slowly adding cold water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and finally with brine. [6]7. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

Purification: The crude product can be purified by recrystallization (e.g., from ethanol or hexane/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: S_N_2 Displacement of a Tosylate with Sodium Azide

-

Setup: Dissolve the alkyl tosylate (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask.

-

Reagent Addition: Add sodium azide (NaN₃, 1.5 - 3.0 eq.).

-

Reaction: Heat the mixture (e.g., to 60-80 °C) and stir until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Washing: Combine the organic extracts and wash with water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting alkyl azide by column chromatography if necessary.

Conclusion

Tosylates are an indispensable tool in the arsenal of the modern organic chemist. Their reliable preparation, predictable reactivity, and dual functionality as both an outstanding leaving group and a robust protecting group provide a powerful platform for strategic bond formation and molecular manipulation. A thorough understanding of the principles and protocols outlined in this guide enables researchers to confidently and effectively implement tosylate chemistry to solve complex synthetic challenges in academic and industrial research, particularly in the realm of drug development.

References

-

Title: Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Alcohols are converted to tosylates by treatment with p-toluence sulfonyl chloride (TsCl) in the presence of pyridine. Source: Allen Institute URL: [Link]

-

Title: Tosylates Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]

-

Title: Tosyl group Source: Grokipedia URL: [Link]

- Title: Tosylation of alcohols - US Patent US5194651A Source: Google Patents URL

-

Title: The leaving group in the nucleophilic substitution - SN2 Source: Química Organica.org URL: [Link]

-

Title: The Tosylate Leaving Group Source: YouTube URL: [Link]

-

Title: Which of the following has better leaving group abilities? Tosylate Mesylate Triflate Source: Brainly URL: [Link]

-

Title: Alcohol to Tosylate using Tosyl Cl, base Source: Organic-Synthesis.com URL: [Link]

-

Title: SN2 Reaction Mechanism Explained Source: Scribd URL: [Link]

-

Title: All About Tosylates and Mesylates Source: Master Organic Chemistry URL: [Link]

-

Title: Mesylates and Tosylates with Practice Problems Source: Chemistry Steps URL: [Link]

-

Title: Tosyl group Source: Wikipedia URL: [Link]

-

Title: Sulfonate synthesis by sulfonylation (tosylation) Source: Organic Chemistry Portal URL: [Link]

-

Title: p-Toluenesulfonamides Source: Organic Chemistry Portal URL: [Link]

-

Title: Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions Source: YouTube URL: [Link]

-

Title: Preparation of mesylates and tosylates Source: Khan Academy URL: [Link]

-

Title: 17.6: Reactions of Alcohols Source: Chemistry LibreTexts URL: [Link]

-

Title: Alkyl tosylates can undergo either SN2 or E2 reactions. Source: Reddit URL: [Link]

-

Title: Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure Source: Royal Society Publishing URL: [Link]

-

Title: Preparation of Alkyl Halides and Tosylates from Alcohols Source: OpenOChem Learn URL: [Link]

-

Title: Why is pyridine used when making tosyl esters from alcohols? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions Source: Sciencemadness.org URL: [Link]

-

Title: Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water Source: ACS Publications - Organic Letters URL: [Link]

-

Title: General procedure for alcohol tosylation Source: The Royal Society of Chemistry URL: [Link]

-

Title: Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water | Request PDF Source: ResearchGate URL: [Link]

-

Title: 7.5: Leaving Groups Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. Alcohols are converted to tosylates by treatment with p-toluence sulfonyl chloride (TsCl) in the presence of pyridine. This overall process converts a poor leaving group `(overset(Ө)H)` into good one `(overset(Ө)Ts)`. A tosylate is a good leaving group its conjugates acid p-touence sulfonic acid is strong acid. Beacuse alkyl tosylates have food leaving groups, they undergo both nucleophilic substitution and `beta-"elimination"`. Find the major product of the following reaction: [allen.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. grokipedia.com [grokipedia.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reddit.com [reddit.com]

- 12. Tosyl group - Wikipedia [en.wikipedia.org]

- 13. p-Toluenesulfonamides [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. brainly.com [brainly.com]

The Synthetic Cornerstone: A Technical Guide to 2-Indanyl p-Toluenesulfonate in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic manipulation of molecular scaffolds is paramount. The indane framework, a bicyclic hydrocarbon, is a privileged structure found in numerous biologically active compounds. A key reagent that unlocks the synthetic versatility of this scaffold is 2-indanyl p-toluenesulfonate . This technical guide, designed for the discerning researcher, provides an in-depth exploration of this pivotal biochemical, from its fundamental properties and synthesis to its nuanced applications in the construction of complex molecular architectures.

Core Characteristics of 2-Indanyl p-Toluenesulfonate

2-Indanyl p-toluenesulfonate, a tosylate ester of 2-indanol, is a crystalline solid that serves as a powerful electrophile in a variety of nucleophilic substitution reactions. The exceptional utility of this compound stems from the transformation of the hydroxyl group of 2-indanol, a poor leaving group, into the tosylate group, which is an excellent leaving group. This activation paves the way for the introduction of a wide array of functional groups at the 2-position of the indane ring system.

| Property | Value | Source |